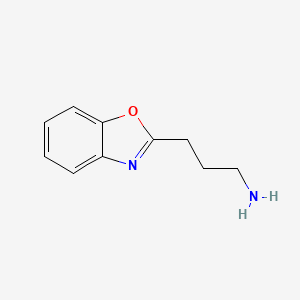

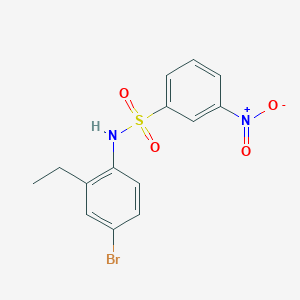

3-(1,3-benzoxazol-2-yl)-1-propanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoxazole derivatives, including structures closely related to “3-(1,3-benzoxazol-2-yl)-1-propanamine,” often involves palladium-catalyzed reactions or novel one-pot multi-component condensation reactions. For instance, Gabriele et al. (2006) describe a palladium-catalyzed oxidative aminocarbonylation-cyclization starting from prop-2-ynyloxyanilines to form 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives with significant stereoselectivity (Gabriele et al., 2006). Similarly, Shaabani et al. (2009) demonstrated an alternative method for synthesizing benzo[b][1,5]diazepine derivatives, closely related to benzoxazoles, through a one-pot three-component condensation reaction (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction. For example, Ünver et al. (2009) synthesized novel compounds and confirmed their structures through UV–vis, IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, providing detailed insights into the molecular structure of benzoxazole derivatives (Ünver et al., 2009).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, demonstrating a range of reactivities. Afonin et al. (2018) studied the molecular and crystalline structures of benzoxazole compounds, revealing insights into their reactivity and isomerization in solutions (Afonin et al., 2018). Téllez et al. (2013) further explored the coordination compounds of benzoxazole derivatives, indicating the versatility of these compounds in forming complex structures (Téllez et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes like cathepsin s . Cathepsin S is a cysteine protease that plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .

Mode of Action

This interaction could potentially alter the biochemical pathways in which the target enzyme is involved .

Biochemical Pathways

Benzoxazole derivatives have been reported to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to inhibit adipocyte differentiation and reduce intracellular lipid accumulation . This suggests that 3-(1,3-Benzoxazol-2-yl)-1-Propanamine may have potential anti-adipogenic activity.

Action Environment

The synthesis of similar compounds has been reported to be influenced by various reaction conditions and catalysts

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cellular Effects

Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation . This suggests that 3-(1,3-benzoxazol-2-yl)-1-propanamine may have similar effects on cellular processes.

Molecular Mechanism

Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoxazole derivatives have been synthesized using various methodologies, suggesting that they may have different stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Benzoxazole derivatives have shown anti-adipogenic activity, suggesting that they may have similar effects at different dosages .

Metabolic Pathways

Benzoxazole derivatives have been synthesized using various methodologies, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation , suggesting that they may have similar transport and distribution properties.

Subcellular Localization

Benzoxazole derivatives have shown to inhibit adipocyte differentiation and reduce intracellular lipid accumulation , suggesting that they may have similar subcellular localization properties.

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBKDDXNZLOROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4653326.png)

![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)

![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)

![isopropyl 2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4653343.png)

![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)

![8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4653376.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide](/img/structure/B4653382.png)

![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)

![N-(5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4653414.png)